Substructural Differentiation: Dual Substitution Architecture (N-Cyclobutylmethyl + 6-Methyl) vs. Mono-Substituted Analogs
CAS 2197735-61-6 is distinguished from its two closest commercially listed structural analogs by the simultaneous presence of both a cyclobutylmethyl group on the exocyclic amine nitrogen and a methyl substituent at the pyrazine 6-position. The simplest comparator, N,6-dimethylpyrazin-2-amine (CAS 89464-78-8; MW 123.16), lacks the cyclobutylmethyl moiety entirely, carrying only two methyl groups . The intermediate analog, N-(cyclobutylmethyl)-N-methylpyrazin-2-amine (CAS 1866165-41-4; MW 177.25), retains the cyclobutylmethyl group but lacks the 6-methyl ring substitution . The target compound therefore represents a unique dual-substitution topology (MW 191.27, C₁₁H₁₇N₃) that combines the steric bulk and conformational constraint of a cyclobutyl ring with the electronic influence of a ring-methyl group—a combination absent from either mono-substituted analog . In the context of pyrazinamine-based kinase inhibitors (e.g., ATR kinase patents), the presence or absence of ring-methyl substituents has been shown to modulate both biochemical IC₅₀ and cellular antiproliferative activity by factors exceeding 5- to 10-fold across closely related analog pairs [1].
| Evidence Dimension | Molecular architecture (substitution pattern) |
|---|---|
| Target Compound Data | N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine: N-cyclobutylmethyl + N-methyl + 6-methyl; MW 191.27; formula C₁₁H₁₇N₃ |
| Comparator Or Baseline | Comparator 1 (N,6-dimethylpyrazin-2-amine): N-methyl + 6-methyl; no cyclobutyl; MW 123.16; formula C₆H₉N₃. Comparator 2 (N-(cyclobutylmethyl)-N-methylpyrazin-2-amine): N-cyclobutylmethyl + N-methyl; no 6-methyl; MW 177.25; formula C₁₀H₁₅N₃ |
| Quantified Difference | Target compound is the only member of the triad possessing both cyclobutylmethyl and 6-methyl groups; MW difference of +68.11 vs. N,6-dimethyl analog and +14.02 vs. des-6-methyl analog |
| Conditions | Structural comparison based on canonical SMILES and molecular formula data from supplier catalogs and ChemSrc |
Why This Matters
SAR precedent in the pyrazinamine kinase inhibitor class indicates that the presence and position of ring-alkyl substituents can alter target potency by >5-fold; researchers conducting SAR by catalog should not assume functional interchangeability between the target compound and analogs lacking the 6-methyl group.
- [1] Patent WO2018204238A1. Substituted pyrazin-2-amines as inhibitors of ATR kinase. Published 2018-04-30. View Source
